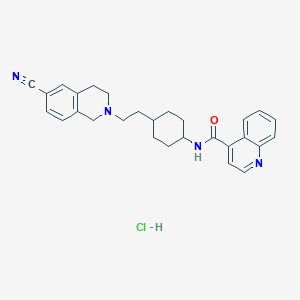

SB 277011 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SB 277011 Hydrochloride, also known as SB-277011A hydrochloride, is a potent, selective, orally bioavailable, and brain-penetrant dopamine D3 receptor (D3R) antagonist . It has K values of 10.7 nM and 11.2 nM at rodent and human D3R, respectively . It displays 80- to 100-fold selectivity over other dopamine receptors .

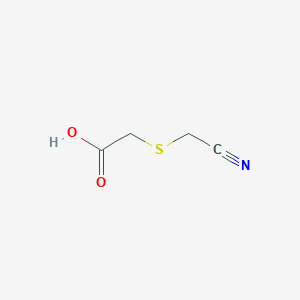

Molecular Structure Analysis

The empirical formula of SB 277011 Hydrochloride is C28H30N4O . The molecular weight is 475.02 (anhydrous basis) . The SMILES string representation of its structure isO.Cl.O=C (N [C@@H]1CC [C@H] (CC1)CCN2CCc3cc (ccc3C2)C#N)c4ccnc5ccccc45 . Physical And Chemical Properties Analysis

SB 277011 Hydrochloride is a white to beige powder . It is soluble in DMSO to a concentration of 2 mg/mL when warmed . It should be stored at 2-8°C and protected from light .科学研究应用

SB 277011 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Neuropharmacology Dopamine D3 Receptor Antagonism: SB 277011 Hydrochloride has been utilized as a selective antagonist for dopamine D3 receptors in neuropharmacological research. This application is significant in studying the effects of drugs on the central nervous system (CNS) and exploring therapeutic avenues for psychiatric disorders .

Addiction Studies Cocaine-Seeking Behavior: The compound has shown promise in addiction studies, particularly in inhibiting cocaine-seeking behavior and enhancing brain stimulation reward in rats, which could lead to new treatments for substance abuse .

3. Cell Signaling Studies: D3 Dopamine Receptor-Mediated Pathways Researchers have used SB 277011 Hydrochloride in cell signaling studies to understand the role of D3 dopamine receptor-mediated pathways, which are crucial for various physiological processes .

Radiotracer Studies [3H]- (+)-PHNO Binding: In radiotracer studies, this compound has been used to test its effect on [3H]- (+)-PHNO radiotracer binding in the cerebellum and striatum, providing insights into receptor distribution and function .

CNS Penetration and Bioavailability: SB 277011 Hydrochloride is noted for its high oral bioavailability and CNS penetration in rats, making it a valuable tool for studying drug delivery and action within the brain .

6. Behavioral Neuroscience: Cue-Induced Reinstatement of Nicotine-Seeking The antagonist properties of SB 277011 Hydrochloride have been evaluated for their effects on cue-induced reinstatement of nicotine-seeking behavior, contributing to our understanding of addiction relapse mechanisms .

作用机制

Target of Action

SB 277011 Hydrochloride, also known as SB-277011A hydrochloride, is a potent, selective, orally active, and brain-penetrant antagonist of the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is located in the brain and plays a crucial role in the dopaminergic neurotransmission .

Mode of Action

SB 277011 Hydrochloride interacts with its target, the dopamine D3 receptor, by binding to it and acting as an antagonist . This means that it blocks the action of dopamine, a neurotransmitter, at the D3 receptor . The Ki values of SB 277011 Hydrochloride for rodent and human D3 receptors are 10.7 nM and 11.2 nM respectively .

Biochemical Pathways

The primary biochemical pathway affected by SB 277011 Hydrochloride is the dopaminergic neurotransmission pathway . By blocking the D3 receptor, SB 277011 Hydrochloride prevents dopamine from exerting its normal effects, thus altering the signaling in this pathway .

Pharmacokinetics

This allows it to reach its target, the D3 receptor, which is located in the brain .

Result of Action

The antagonistic action of SB 277011 Hydrochloride on the D3 receptor has been shown to inhibit cocaine-seeking behavior and cocaine-enhanced brain stimulation reward in rats . This suggests that SB 277011 Hydrochloride could potentially be useful in the treatment of cocaine and methamphetamine addiction .

安全和危害

While specific safety and hazard information for SB 277011 Hydrochloride was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) or other safety documentation for specific handling and disposal instructions .

属性

IUPAC Name |

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O.ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPTUMKZXQOJCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SB 277011 Hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)

![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)